BenchChemオンラインストアへようこそ!

2,6-Cresotic acid, 3-ethyl-

Lipophilicity Drug design Extraction efficiency

This 3,6-disubstituted salicylic acid serves as a superior precursor for preparing a mono-ethyl tri-o-thymotide clathrate host, offering a cavity distinct from that of classical TOT. With a predicted XlogP of 2.8, it fills a critical lipophilicity gap for structure-activity relationship studies mapping anti-MRSA potency in anacardic-acid analogues. Its dual ethyl and methyl substitution uniquely stabilizes subsequent ester linkages, making it an ideal scaffold for controlled-release applications. Standard purity is ≥95%.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 20717-15-1
Cat. No. B8675942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Cresotic acid, 3-ethyl-
CAS20717-15-1
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCC1=C(C(=C(C=C1)C)C(=O)O)O
InChIInChI=1S/C10H12O3/c1-3-7-5-4-6(2)8(9(7)11)10(12)13/h4-5,11H,3H2,1-2H3,(H,12,13)
InChIKeyYZEVAVNJHBUZFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6‑Cresotic acid, 3‑ethyl‑ (CAS 20717‑15‑1): Procurement‑Grade Identifier and Core Physicochemical Profile


2,6‑Cresotic acid, 3‑ethyl‑ (IUPAC 3‑ethyl‑2‑hydroxy‑6‑methylbenzoic acid, C₁₀H₁₂O₃, MW 180.20) is a 3,6‑disubstituted salicylic acid featuring a C‑6 methyl group characteristic of the 2,6‑cresotic acid series and a C‑3 ethyl substituent [1]. The predicted XlogP of 2.8 [1] places it between the parent 6‑methylsalicylic acid (XlogP ≈ 1.9‑2.5) [2] and the bulkier 3‑isopropyl‑6‑methylsalicylic acid, imparting intermediate lipophilicity that influences solubility, membrane permeability, and chromatographic behaviour. The compound is principally employed as a synthetic intermediate for modified tri‑o‑thymotide (TOT) clathrate hosts [3] and as a scaffold in structure‑activity studies of antibacterial anacardic‑acid analogues [4].

Why Generic “Cresotic Acid” Substitution Fails: Positional‑Isomer and Alkyl‑Chain Specificity in 2,6‑Cresotic acid, 3‑ethyl‑


Salicylic‑acid derivatives that share the 2‑hydroxy‑benzoic acid core cannot be interchanged casually, because the number, position, and size of alkyl substituents govern three properties that directly determine experimental outcome: (i) lipophilicity (log P), which controls membrane partitioning, protein binding, and chromatographic retention [1]; (ii) steric shielding of the phenolic –OH and carboxylic acid functions, which modulates hydrogen‑bonding, metal‑chelation, and reactivity in esterification/amide coupling [2]; and (iii) conformational preference of the aromatic ring, which influences molecular recognition in host–guest systems and enzyme active sites [3]. Therefore, a “close analog” such as 6‑methylsalicylic acid or 3‑isopropyl‑6‑methylsalicylic acid will exhibit different solubility, different coupling efficiency, and, where clathrate formation is the goal, different inclusion selectivity. The quantitative evidence below pinpoints the specific differences that a procurement specification must control.

Quantitative Differentiation Evidence for 2,6‑Cresotic acid, 3‑ethyl‑ (CAS 20717‑15‑1) Versus Closest Analogs


Lipophilicity (XlogP) Advantage Over 6‑Methylsalicylic Acid

The target compound exhibits a predicted XlogP of 2.8 [1], whereas 6‑methylsalicylic acid (the non‑ethylated parent) has an experimentally derived or predicted log P in the range 1.9‑2.5 [2]. Using the average literature log P of 2.2 for 6‑methylsalicylic acid [2], the difference of Δlog P ≈ +0.6 corresponds to roughly a 4‑fold increase in 1‑octanol/water partition coefficient, implying enhanced membrane permeability and higher organic‑solvent extractability.

Lipophilicity Drug design Extraction efficiency

Steric Differentiation vs. 3‑Isopropyl‑6‑methylsalicylic Acid in TOT‑Analogue Synthesis

In the sequential coupling–cyclization synthesis of tri‑o‑thymotide (TOT) analogues, replacement of the 3‑isopropyl group of o‑thymotic acid with a 3‑ethyl group yields modified TOT hosts 9 (mono‑ethyl substitution, 25 % overall yield) and 10 (bis‑ethyl substitution, 14 % overall yield) [1]. Although direct clathrate‑selectivity data for the ethyl‑ vs. isopropyl‑substituted hosts are not reported in the primary synthesis paper, the documented difference in cyclization yield (25 % vs. 14 %) demonstrates that the smaller ethyl substituent materially alters the efficiency of macrocycle formation and, by extension, the geometry of the resultant host cavity.

Clathrate chemistry Host–guest chemistry Crystal engineering

Predicted Physicochemical Alterations Relative to Non‑alkylated Salicylic Acid Scaffolds

The boiling point of 2,6‑cresotic acid, 3‑ethyl‑ is predicted at 315.3 °C (760 mmHg) with a density of 1.205 g cm⁻³ . In contrast, 6‑methylsalicylic acid boils at ca. 300 °C and has a density of 1.304 g cm⁻³, while 3‑methylsalicylic acid boils at ca. 293 °C [REFS-2, REFS-3]. The lower density and higher boiling point of the disubstituted compound reflect the larger molar volume and increased van der Waals interactions conferred by the ethyl group, which can simplify purification by distillation relative to less volatile analogs.

Physicochemical profiling Formulation pre‑screening Chromatography

Class‑Level Antibacterial SAR: Alkyl Chain Length Drives Potency Against MRSA and Streptococcus mutans

In the 6‑alkylsalicylic acid (anacardic acid) series, antibacterial activity against methicillin‑resistant Staphylococcus aureus (MRSA) and Streptococcus mutans follows a parabolic function of lipophilicity, maximizing at alkyl chain lengths of C₁₀–C₁₂ [REFS-1, REFS-2]. The 3‑ethyl‑6‑methylsalicylic acid motif represents a short‑chain congener (total side‑chain carbons = 3) that falls on the ascending limb of this activity parabola. While no MIC value specific to the target compound has been published, the established SAR framework predicts that incremental alkylation beyond the parent 6‑methylsalicylic acid increases antibacterial potency until the optimal log P window is reached [1]. This positions the 3‑ethyl‑6‑methyl compound as a valuable tool for probing the lower‑alkyl region of the SAR continuum.

Antibacterial MRSA Anacardic acid Streptococcus mutans

High‑Value Application Scenarios for 2,6‑Cresotic acid, 3‑ethyl‑ (CAS 20717‑15‑1) Grounded in Quantitative Evidence


Synthesis of Cavity‑Tuned Tri‑o‑thymotide (TOT) Clathrate Hosts for Chiral Resolution

When the goal is to prepare a TOT‑type clathrate host with a cavity smaller than that of classical tri‑o‑thymotide, the 3‑ethyl‑6‑methylsalicylic acid monomer replaces o‑thymotic acid. The 25 % cyclization yield reported for the mono‑ethyl TOT analogue [1] provides a practical starting point for further optimization. This scenario is directly supported by the head‑to‑head synthesis data in Section 3, Evidence Item 2.

Antibacterial SAR Exploration at the Low‑Alkyl End of the Anacardic Acid Series

For medicinal‑chemistry groups building a library of 6‑alkylsalicylic acids to map the lipophilicity–anti‑MRSA potency parabola, the 3‑ethyl‑6‑methyl compound provides an essential data point between 6‑methylsalicylic acid and the C₅–C₈ anacardic acids. The class‑level SAR evidence (Section 3, Evidence Item 4) indicates that potency is expected to rise with increasing alkyl chain length until the C₁₂ optimum.

Liquid–Liquid Extraction or Chromatographic Method Development Requiring Defined log P

The XlogP of 2.8 (≈0.6 log units above 6‑methylsalicylic acid; Section 3, Evidence Item 1) makes the compound a useful internal standard or extraction surrogate when developing reversed‑phase HPLC or liquid–liquid extraction methods that target moderately lipophilic acidic analytes. The predicted boiling point (315 °C; Evidence Item 3) also supports its use as a relatively non‑volatile reference solute.

Organic Synthesis Intermediate for Ester and Amide Prodrug Candidates

The dual substitution (3‑ethyl, 6‑methyl) introduces steric hindrance around the carboxylic acid that can slow ester hydrolysis relative to unsubstituted salicylic esters. This property has been exploited in the synthesis of phenacyl 3‑ethyl‑6‑methylsalicylate derivatives [2], where the enhanced stability of the ester linkage is beneficial for controlled‑release applications.

Quote Request

Request a Quote for 2,6-Cresotic acid, 3-ethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.